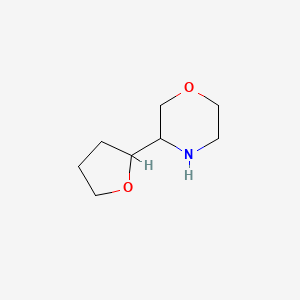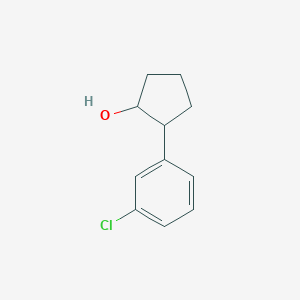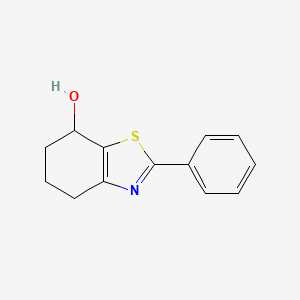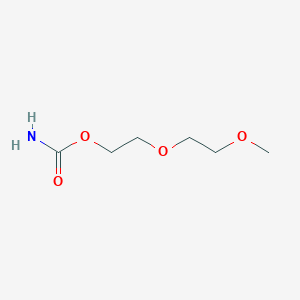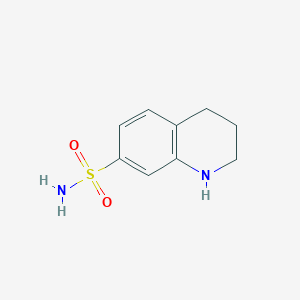
1,2,3,4-Tetrahydroquinoline-7-sulfonamide
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-7-sulfonamide: is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,4-Tetrahydroquinoline-7-sulfonamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets.
Analyse Biochimique
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-7-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s ability to interact with such enzymes suggests its potential use in modulating biochemical pathways related to neurotransmitter synthesis.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the proliferation of HeLa cells by interfering with tubulin polymerization . This inhibition affects cell division and can lead to cell cycle arrest. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of enzymes such as phenylethanolamine N-methyltransferase . By binding to the active site of the enzyme, it prevents the conversion of substrates into products, thereby modulating the biochemical pathway. This inhibition can lead to changes in gene expression and cellular function, highlighting the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to cytotoxicity and apoptosis in certain cell types . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity . Detailed studies on the transport mechanisms are necessary to optimize the delivery and distribution of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7-sulfonamide can be synthesized through several methods. One common approach involves the reduction of a nitro group followed by cyclization to form the tetrahydroquinoline core . Another method includes the use of domino reactions, which are highly efficient and involve multiple transformations in a single operation . These reactions often use simple starting materials and can be catalyzed by acids or metals .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing catalytic reduction and cyclization steps .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further modify the tetrahydroquinoline core.
Substitution: Substitution reactions, particularly at the sulfonamide group, can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
Chemistry: 1,2,3,4-Tetrahydroquinoline-7-sulfonamide is used as a building block in the synthesis of more complex molecules. Its derivatives are valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are being studied for their activity against various diseases, including cancer and autoimmune disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, antioxidants, and corrosion inhibitors .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but differs in its functional groups and biological activity.
Quinoline: A fully aromatic analog of tetrahydroquinoline, quinoline has different chemical properties and applications.
Isoquinoline: Another aromatic analog, isoquinoline, is used in various chemical and pharmaceutical applications.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCWWESYXRZFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


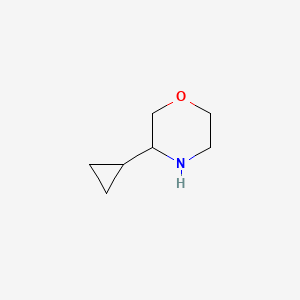

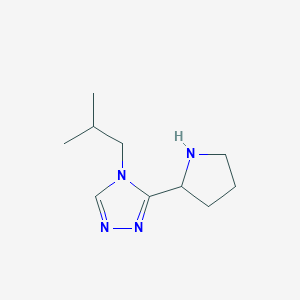
![3-ethoxy-N-propylspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1422635.png)
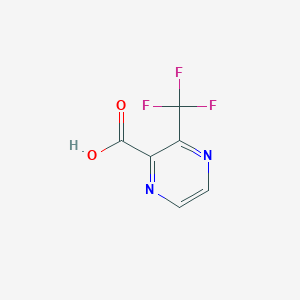
![[3-(Difluoromethyl)phenyl]methanol](/img/structure/B1422637.png)

